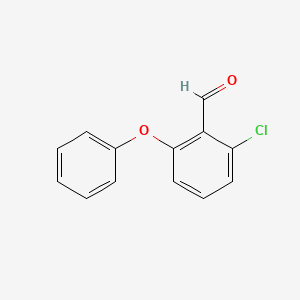

2-Chloro-6-phenoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLFBTYIWVHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Phenoxybenzaldehyde and Its Precursors

Regioselective Functionalization Approaches

Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. The following subsections detail methods to control the introduction of functional groups onto an aromatic ring.

Ortho-Directed Metallation Strategies for Benzene (B151609) Ring Functionalization

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position. wikipedia.orgorganic-chemistry.org

For the synthesis of precursors to 2-chloro-6-phenoxybenzaldehyde, a suitable DMG on the phenoxy or the chlorinated ring can be employed. For instance, an O-carbamate group is a potent DMG that can direct lithiation to the ortho position. nih.gov The chloro and methoxy (B1213986) groups can also act as DMGs, although their directing ability is weaker. nih.gov The choice of base is critical and must be strong enough to deprotonate the aromatic ring without causing unwanted side reactions. uwindsor.ca Commonly used bases include n-butyllithium, s-butyllithium, and t-butyllithium. uwindsor.ca

Table 1: Common Directing Metalation Groups (DMGs) in Ortho-Directed Metallation

| Directing Group | Relative Strength |

| -CONR₂ | Strong |

| -OCONEt₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -Cl | Weak |

This table is generated based on information from various sources. organic-chemistry.orgnih.gov

Halogen-Dance and Migration Pathways in Aromatic Systems

The halogen-dance reaction (HDR) describes the base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement can be a useful synthetic tool, allowing for the functionalization of positions that are not easily accessible through other methods. rsc.orgclockss.org The reaction is typically initiated by deprotonation of the aromatic ring by a strong base, followed by a series of halogen and metal exchanges. whiterose.ac.uk

While often seen as a potential side reaction, a controlled halogen-dance can be synthetically advantageous. clockss.org The migration of a halogen can be influenced by factors such as the choice of base, solvent, and temperature. wikipedia.org For instance, the use of catalytic amounts of potassium hexamethyldisilazide (KHMDS) has been shown to dramatically accelerate bromine-metal exchange, facilitating a rapid halogen dance. chemrxiv.org In some cases, acid-induced halogen migrations have also been observed, driven by steric repulsion. wikipedia.org

Directed Aromatic Substitution Reactions for Controlled Introduction of Substituents

Directed aromatic substitution provides another avenue for the controlled synthesis of polysubstituted arenes. nih.govorganic-chemistry.orgnih.gov Unlike DoM, which involves deprotonation, this approach often relies on the electronic nature of existing substituents to guide the position of an incoming electrophile. However, achieving high regioselectivity, particularly for meta or specific ortho substitution patterns, can be challenging with traditional electrophilic aromatic substitution.

More advanced methods utilize directing groups to achieve high regioselectivity. For example, in the context of synthesizing substituted benzaldehydes, specific reaction conditions can favor the formation of a desired isomer. acs.org The synthesis of substituted quinolines from 2-aminobenzyl alcohols and benzaldehydes demonstrates how the choice of solvent can dramatically alter the reaction pathway and the resulting regiochemistry. organic-chemistry.orgnih.gov

Cross-Coupling and Cross-Dehydrogenative Coupling (CDC) Methods

Modern cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient routes to complex molecules.

Suzuki-Miyaura, Stille, and Ullmann-type Couplings for Aryl-Aryl Ether Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Several cross-coupling reactions are well-suited for this transformation.

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). rsc.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern variations utilize ligands and nano-catalysts to facilitate the reaction under milder conditions. nih.govrug.nl

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an aryl halide, is a versatile and widely used method for C-C bond formation. chemie-brunschwig.chtezu.ernet.in It can also be adapted for C-O bond formation to synthesize diaryl ethers. google.com The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. chemie-brunschwig.ch

The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an aryl halide. ionicviper.orgorganic-chemistry.orgthermofisher.com While effective for forming C-C and C-O bonds, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Table 2: Comparison of Coupling Reactions for Diaryl Ether Synthesis

| Reaction | Catalyst | Coupling Partners | Key Advantages | Key Disadvantages |

| Ullmann Condensation | Copper | Aryl Halide + Phenol | Cost-effective metal catalyst | Often requires high temperatures rsc.org |

| Suzuki-Miyaura Coupling | Palladium | Aryl Boronic Acid + Aryl Halide/Phenol | Mild conditions, low toxicity of reagents chemie-brunschwig.ch | Boronic acids can be unstable |

| Stille Coupling | Palladium | Organostannane + Aryl Halide | Broad substrate scope ionicviper.org | Toxicity of tin compounds organic-chemistry.org |

This table is generated based on information from various sources. rsc.orgchemie-brunschwig.chionicviper.orgorganic-chemistry.org

Palladium-Catalyzed Etherification and Arylation Strategies

Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency and functional group tolerance. tezu.ernet.inmit.edu The development of specialized ligands has been crucial for advancing these methods. mit.edu

Palladium-catalyzed etherification provides a direct route to diaryl ethers from aryl halides and phenols. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired C-O bond formation. mit.edunih.gov

Similarly, palladium-catalyzed arylation reactions can be used to construct the this compound framework. For instance, the arylation of a suitably substituted phenol with an appropriate aryl halide can yield the desired diaryl ether precursor. doi.orgacs.org The reaction conditions, including the choice of palladium precursor, ligand, and base, must be carefully optimized to achieve high yields. beilstein-journals.org Research has shown that combinations like Pd(OAc)₂ with ligands such as Xantphos are effective for C-O cross-coupling reactions. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is revolutionizing the synthesis of this compound. By focusing on aspects like solvent choice, catalyst systems, and reaction efficiency, chemists are creating cleaner and more sustainable manufacturing processes.

Solvent-Free and Aqueous Medium Syntheses

A major thrust in green chemistry involves replacing volatile organic solvents (VOCs) with benign alternatives like water or eliminating solvents altogether.

Aqueous Syntheses: The Ullmann condensation, a crucial step in forming the diaryl ether bond of this compound, traditionally uses high-boiling point polar aprotic solvents. However, recent studies have shown the viability of conducting this reaction in water. researchgate.net The use of catalysts, such as nickel nanoparticles supported on alumina, in an aqueous medium with a surfactant has proven effective for the synthesis of diaryl ethers. researchgate.net This method offers the advantage of mild reaction conditions (80 °C) and the use of a mild base. researchgate.net

Solvent-Free Syntheses: Performing reactions without a solvent, known as solvent-free or neat conditions, is another key green strategy. Microwave irradiation has emerged as a powerful tool in this area. For instance, the synthesis of diaryl ethers has been achieved with high yields (83%–96%) under microwave irradiation in the presence of KF/Al2O3 without any solvent. nih.gov This method is characterized by short reaction times, high yields, and a simple workup procedure. nih.gov Magnetite nanoparticles have also been used as an efficient catalyst for the C-O cross-coupling reaction of aryl bromides with phenol under solvent-free and ligand-free conditions, achieving yields of up to 94.7%. ciac.jl.cn

| Reaction Type | Catalyst | Conditions | Reactants | Product | Yield (%) |

| SNAr Reaction | KF/Alumina | Solvent-free, microwave heating | Phenols, Aryl halides | Diaryl ethers | Not specified researchgate.net |

| Ullmann Condensation | Alumina-supported nickel nanoparticles | Aqueous medium, 80 °C, K2CO3, SDS | p-cresol, Iodobenzene | Diaryl ether | Not specified researchgate.net |

| C-O Cross-Coupling | Magnetite nanoparticles | Solvent-free, ligand-free, 130 °C | Aryl bromide, Phenol | Diaryl ether | 94.7 ciac.jl.cn |

| SNAr Reaction | None | Microwave irradiation, DMSO | Electron-deficient aryl halides, Phenols | Diaryl ethers | High to excellent acs.org |

| Diaryl Ether Synthesis | KF/Al2O3 | Microwave irradiation, solvent-free | Not specified | Diaryl ethers | 83-96 nih.gov |

Heterogeneous Catalysis and Catalyst Recyclability Studies

Heterogeneous catalysts, which are in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation and potential for reuse.

For the synthesis of diaryl ethers, various heterogeneous catalysts have been developed. Copper(I)-exchanged zeolites, specifically Cu(I)-USY, have shown to be efficient and recyclable catalysts for the Ullmann-type synthesis of diaryl ethers under ligand-free conditions. nih.govacs.org This catalyst can be recovered and reused for up to five times without a significant loss of activity. nih.govacs.org Another promising system involves a tetradentate copper complex supported on boehmite nanoparticles, which acts as a reusable nanocatalyst for the synthesis of diaryl ethers through C-O coupling. bohrium.com This catalyst can be recovered and reused multiple times. bohrium.com

Magnetically recoverable catalysts offer a particularly elegant solution for catalyst separation. For example, magnetite (Fe3O4) nanoparticles have been used as a catalyst for C-O cross-coupling reactions and can be recycled for at least four runs without significant loss of catalytic activity. ciac.jl.cn Similarly, single copper atoms chelated on a ligand-modified carbon support have been developed for Ullmann-type C-O coupling, offering high activity, selectivity, and recyclability. chemistryviews.org

| Catalyst | Support | Reaction | Number of Cycles | Initial Yield (%) | Final Yield (%) |

| Cu(I)-USY | Zeolite | Ullmann-type synthesis | 5 | Not specified | Activity maintained nih.govacs.org |

| Magnetite nanoparticles | None | C-O cross-coupling | 4 | Not specified | Activity maintained ciac.jl.cn |

| Alumina-supported nickel nanoparticles | Alumina | Diaryl ether synthesis | 7 | Not specified | Activity maintained researchgate.net |

| Cu-MOF-74 | Metal-Organic Framework | O-arylation | 5 | >90 | Not specified mdpi.com |

| Cu(II)-MP-bis(AMP)@boehmite | Boehmite nanoparticles | C-O coupling | Several | Not specified | Activity maintained bohrium.com |

Atom Economy and E-Factor Considerations in Process Development

Green chemistry metrics like atom economy and the E-factor are crucial for evaluating the environmental performance of a chemical process. wikipedia.org

Atom Economy: This metric, conceived by Barry Trost, measures how efficiently reactant atoms are incorporated into the final product. wikipedia.org In the synthesis of this compound, reactions with high atom economy are preferred as they generate fewer byproducts. For example, a synthetic route that proceeds via addition reactions would inherently have a higher atom economy than one relying on substitution reactions that produce salt byproducts.

E-Factor: Developed by Roger Sheldon, the E-factor quantifies the amount of waste produced relative to the amount of product. wikipedia.orgrsc.org A lower E-factor signifies a greener process. The E-factor for the synthesis of m-phenoxybenzaldehyde, a related compound, can be calculated to highlight the waste generated in different synthetic routes. rug.nl Industrial processes generally have much lower E-factors than laboratory-scale syntheses due to process optimization. rug.nl For the synthesis of this compound, minimizing the E-factor involves maximizing yield, using catalytic instead of stoichiometric reagents, reducing solvent usage, and designing efficient work-up procedures. The use of recyclable catalysts and solvent-free conditions, as discussed previously, directly contributes to a lower E-factor. researchgate.net

| Metric | Definition | Goal | Relevance to this compound Synthesis |

| Atom Economy | (MW of product / MW of all reactants) x 100 | Maximize | Favors reaction pathways that incorporate the maximum number of reactant atoms into the final product. |

| E-Factor | (Total mass of waste / mass of product) | Minimize | Drives the selection of processes that generate minimal waste, including byproducts, solvent losses, and catalyst residues. |

Application As a Versatile Building Block in Complex Molecular Synthesis

Precursor for Advanced Organic Ligands and Organometallic Catalysts

The distinct structural features of 2-Chloro-6-phenoxybenzaldehyde make it an attractive scaffold for the development of sophisticated ligands used in organometallic catalysis. The aldehyde functionality serves as a convenient handle for further chemical transformations, while the chloro and phenoxy substituents can influence the steric and electronic properties of the resulting ligands.

Synthesis of Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands

While direct synthetic routes employing this compound for the creation of phosphine and phosphoramidite ligands are not extensively documented in publicly available research, the fundamental principles of ligand synthesis suggest its potential as a valuable precursor. Phosphine ligands are typically synthesized through the reaction of organometallic reagents with phosphorus halides. beilstein-journals.org The aldehyde group of this compound could, for instance, be reduced to a hydroxymethyl group, which can then be converted to a halomethyl or tosylmethyl group, providing an electrophilic site for reaction with a phosphide (B1233454) nucleophile.

Phosphoramidite ligands, a class of privileged ligands in asymmetric catalysis, are often synthesized from chiral diols and an amine with a phosphorus(III) reagent. orgsyn.orgdicp.ac.cn The phenoxy group of this compound could potentially be modified, for example, by introducing hydroxyl groups on the phenyl ring, to create a diol moiety suitable for phosphoramidite synthesis. The inherent steric bulk of the phenoxy group and the electronic influence of the chlorine atom could lead to the development of ligands with unique catalytic properties.

Design and Coordination Chemistry of Chelate Ligands

The strategic placement of the aldehyde, chloro, and phenoxy groups in this compound offers significant potential for the design of chelate ligands. Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, is a key principle in the design of stable and selective catalysts.

The aldehyde group can be readily converted into other donor groups, such as imines, amines, or alcohols, which can coordinate to a metal center. For example, condensation of the aldehyde with a primary amine containing another donor atom (e.g., a pyridine (B92270) or an aniline (B41778) derivative) would generate a bidentate Schiff base ligand. The resulting ligand could then coordinate with a variety of transition metals to form stable chelate complexes. nih.govcore.ac.uk The chloro and phenoxy substituents would be positioned to influence the steric environment around the metal center, potentially impacting the selectivity of catalytic reactions.

Role in Heterocyclic Compound Synthesis

The reactivity of the aldehyde group, combined with the presence of the ortho-chloro and phenoxy substituents, makes this compound a promising starting material for the synthesis of a wide range of heterocyclic compounds.

Annulation Reactions for Fused Ring Systems (e.g., Quinoline (B57606), Benzofuran (B130515), Benzimidazole (B57391) Analogues)

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in heterocyclic synthesis. This compound can serve as a key component in such reactions.

Quinoline Analogues: The synthesis of quinolines often involves the condensation of an aniline with a carbonyl compound containing an α-methylene group, followed by cyclization and oxidation. organic-chemistry.orgorganic-chemistry.org While direct annulation with this compound might be challenging, its derivatives could be employed. For instance, a Knoevenagel condensation of the aldehyde with a compound containing an active methylene (B1212753) group could generate a suitable precursor for subsequent cyclization with an aniline derivative. The phenoxy group would ultimately be a substituent on the newly formed quinoline ring.

Benzofuran Analogues: Benzofurans can be synthesized through various methods, including the annulation of phenols with alkynes or the cyclization of ortho-alkenylphenols. rsc.orgnih.govorganic-chemistry.org The phenoxy group in this compound could potentially be cleaved to generate a phenol (B47542), which could then undergo intramolecular cyclization if an appropriate side chain is introduced at the ortho position. Alternatively, palladium-catalyzed annulation reactions of phenols with acetylenes represent a modern approach to benzofuran synthesis. researchgate.net

Benzimidazole Analogues: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid. nih.govgoogle.comorganic-chemistry.org this compound could directly participate in this condensation reaction with a substituted ortho-phenylenediamine to yield a 2-substituted benzimidazole. The resulting product would bear the 2-chloro-6-phenoxyphenyl group at the 2-position of the benzimidazole core.

Synthesis of Diverse Nitrogen, Oxygen, and Sulfur Containing Heterocycles

Beyond fused ring systems, this compound is a potential precursor for a variety of other heterocycles.

Nitrogen-Containing Heterocycles: The aldehyde functionality is a versatile starting point for the synthesis of numerous nitrogen-containing heterocycles. nih.gov For example, reaction with hydrazines could lead to the formation of hydrazones, which can be further cyclized to pyrazoles or pyridazines. Condensation with β-amino alcohols or β-amino thiols could provide access to oxazolines and thiazolines, respectively.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles can also be envisioned starting from this compound. For instance, a Wittig reaction to introduce an α,β-unsaturated ester moiety, followed by reduction and intramolecular cyclization, could lead to the formation of lactones.

Sulfur-Containing Heterocycles: The aldehyde can be converted to a thiocarbonyl group, which can then participate in various cycloaddition reactions to form sulfur-containing heterocycles. researchgate.netnih.govmdpi.com For example, reaction with a thioglycolate derivative could lead to the formation of a 1,3-oxathiolan-5-one.

Utilization in Polymer Chemistry and Functional Materials Design

The aldehyde functionality of this compound makes it a candidate for incorporation into polymeric structures. Aldehydes can undergo polymerization reactions, although they are less common than the polymerization of alkenes. More practically, the aldehyde can serve as a reactive site for the post-polymerization modification of existing polymers.

For example, a polymer with pendant amine or hydroxyl groups could be reacted with this compound to introduce the 2-chloro-6-phenoxyphenyl moiety as a side chain. This could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to coordinate metal ions. A study on the polymerization of a related compound, 1-chloro-2-benzaldehyde-acetylene, demonstrated that the aldehyde group could be used for post-polymerization modification to create novel functional polymers. rsc.org This suggests a similar potential for this compound in the development of new materials with tailored functionalities.

Monomer for Polycondensation and Polymerization Reactions

The bifunctional nature of this compound, possessing both an aldehyde and a reactive chloro group, theoretically allows it to act as a monomer in polycondensation and polymerization reactions. The aldehyde group can participate in reactions to form polymers such as polyesters, polyacetals, and polyimines. The presence of the chloro and phenoxy groups could impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, and altered solubility.

However, a thorough review of scientific literature reveals a lack of specific studies detailing the use of this compound as a monomer. Research on the polymerization of similarly substituted benzaldehyde (B42025) derivatives exists, but direct application and detailed findings for this specific compound are not presently available. rsc.org

Precursor for Liquid Crystals, Optoelectronic Materials, and Sensors

The rigid phenoxybenzaldehyde core of this compound suggests its potential as a precursor for the synthesis of liquid crystals and optoelectronic materials. The aromatic rings contribute to the molecular rigidity often required for liquid crystalline behavior. mdpi.comnih.gov Modification of the aldehyde group to form Schiff bases or other extended conjugated systems is a common strategy in the design of liquid crystals. researchgate.net

In the realm of optoelectronic materials, the conjugated system of this compound could be extended through chemical modifications to create molecules with desirable electronic and photophysical properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.commdpi.comrsc.org The chlorine and phenoxy substituents could serve to tune the electronic properties and influence the molecular packing in the solid state.

Furthermore, the aldehyde functionality could be utilized to immobilize the molecule onto surfaces for the development of chemical sensors. colostate.edusensigent.com The interaction of the phenoxy and chloro-substituted aromatic system with specific analytes could lead to a detectable signal, forming the basis of a sensor. While these applications are plausible based on the compound's structure, dedicated research focusing on this compound for these purposes is not found in the surveyed literature.

Incorporation into Supramolecular Assemblies and Frameworks

The functional groups of this compound provide potential sites for non-covalent interactions, which are fundamental to the construction of supramolecular assemblies and frameworks. The aldehyde's oxygen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and C-H···π interactions. nih.govrsc.org These interactions are crucial in directing the self-assembly of molecules into well-defined architectures.

While the principles of supramolecular chemistry suggest that this compound could be a valuable component in the design of complex, self-assembled systems, specific examples of its incorporation into supramolecular assemblies or frameworks such as metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) are not reported in the available scientific literature. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Chloro-6-phenoxybenzaldehyde, while a complete set of experimental spectra is not widely available in published literature, the expected outcomes of various NMR experiments can be predicted based on its molecular architecture. These experiments are critical for assigning specific proton and carbon atoms and understanding the molecule's preferred conformation and electronic environment in a solvent.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex array of signals expected from the nine distinct protons and thirteen carbons of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). For this molecule, COSY would reveal correlations between adjacent protons on the phenoxy ring and on the chlorinated benzaldehyde (B42025) ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range coupling (2-3 bonds) between protons and carbons. This is particularly insightful for identifying quaternary (non-protonated) carbons. Key expected correlations would include the aldehyde proton showing a correlation to the C1 and C2 carbons of the benzaldehyde ring, and protons on the phenoxy ring correlating to the ether-linked carbon (C6) of the benzaldehyde ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. For this compound, NOESY is invaluable for probing the molecule's conformation around the flexible ether linkage. A key analysis would be looking for a NOE correlation between the aldehyde proton (H-C=O) and the ortho-protons of the phenoxy ring. The presence and intensity of such a signal would provide direct evidence of the preferred rotational conformation of the phenoxy group relative to the benzaldehyde plane.

A summary of predicted key 2D-NMR correlations is presented below.

| 2D-NMR Technique | Predicted Key Correlations for this compound | Insight Gained |

| COSY | Correlations between adjacent aromatic protons on each ring (e.g., H3-H4, H4-H5 on the benzaldehyde ring). | Confirms through-bond proton connectivity within each aromatic system. |

| HSQC/HMQC | Direct one-bond correlations between each aromatic proton and its attached carbon. | Unambiguously assigns protonated carbon signals. |

| HMBC | Aldehyde proton to C1, C2, and C6 of the benzaldehyde ring. Protons on the phenoxy ring to the ether-linked carbon (C6). | Assigns quaternary carbons and confirms the ether linkage between the two rings. |

| NOESY | Aldehyde proton to the ortho-protons of the phenoxy group. | Reveals the through-space proximity of groups, defining the molecule's preferred 3D conformation in solution. |

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form. It can distinguish between different crystalline forms (polymorphs) and provide detailed information about intermolecular distances and interactions. To date, no specific solid-state NMR studies have been reported for this compound. Such a study could, however, complement X-ray diffraction data by providing insight into the local electronic environment and dynamics within the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Architecture and Intermolecular Bonding

A single-crystal X-ray diffraction analysis has been performed on a compound identified as a derivative of this compound, with the resulting data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2324029 . While the full refinement details are part of the specific publication, the existence of this data confirms that a definitive solid-state structure has been determined.

The analysis of the crystal structure from the deposited data would reveal how individual molecules of this compound pack together to form the crystal lattice. Key interactions that stabilize the crystal structure would be identified, such as:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms (either the ether or aldehyde oxygen) of neighboring molecules.

Halogen Bonding: Potential interactions involving the chlorine atom.

These non-covalent interactions are fundamental to understanding the material's bulk properties.

Unlike in solution where molecules are dynamic, the crystalline state captures a single, low-energy conformation. The X-ray structure provides precise values for all torsion angles. Of particular importance for this compound are the torsion angles that define the orientation of the phenoxy group relative to the benzaldehyde ring (e.g., the C1-C6-O-C1' angle) and the orientation of the aldehyde group relative to its ring. This analysis provides a clear picture of the steric and electronic preferences that dictate the molecule's shape in the solid state, which can then be compared to the conformational preferences in solution as determined by NOESY NMR.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics

| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 (often two bands) | Weak to Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C=O | C=O Stretch | 1710 - 1685 | Strong (IR), Medium (Raman) |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 (multiple bands) | Medium to Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | 1270 - 1230 | Strong (IR) |

| Aryl Ether | C-O-C Symmetric Stretch | 1050 - 1010 | Medium (Raman) |

| Chloro-Aromatic | C-Cl Stretch | 800 - 600 | Strong |

Overtone and Combination Band Analysis for Specific Vibrational Modes

Vibrational spectroscopy provides profound insights into molecular structure, and while fundamental vibrational modes (transitions from v=0 to v=1) are most commonly analyzed, weaker signals known as overtones and combination bands offer a more nuanced understanding of molecular anharmonicity and vibrational coupling. libretexts.org Overtone bands arise from transitions to higher vibrational energy levels (e.g., v=0 to v=2), appearing at approximately multiples of the fundamental frequency, though typically with significantly lower intensity. libretexts.orgspectroscopyonline.com Combination bands result from the simultaneous excitation of two or more different fundamental vibrations. edurev.in

For this compound, several key vibrational modes are expected to produce observable overtone and combination bands. The aldehydic C-H stretch is particularly noteworthy. Aldehydes characteristically show a C-H stretching fundamental between 2700-2850 cm⁻¹. This can couple with the first overtone of the aldehydic C-H bending vibration (fundamental near 1390 cm⁻¹) through a phenomenon known as Fermi resonance, often resulting in a distinct doublet. spectroscopyonline.comedurev.inyoutube.com This interaction between a fundamental and an overtone of similar energy and symmetry leads to a splitting of the bands and an intensity enhancement of the overtone. libretexts.org

Other significant vibrational modes for this compound include the carbonyl (C=O) stretch, aromatic C-H stretches, the asymmetric C-O-C stretch of the phenoxy group, and the C-Cl stretch. The strong C=O stretching band, expected around 1700-1720 cm⁻¹ for an aromatic aldehyde, can produce a weak first overtone in the 3380-3420 cm⁻¹ region. Combination bands may arise from the interaction of the C=O stretch with various aromatic ring skeletal vibrations. For example, a combination of the C=O stretch (~1710 cm⁻¹) and an aromatic C=C stretch (~1580 cm⁻¹) could produce a weak absorption band around 3290 cm⁻¹.

Analysis of these subtle spectral features, although challenging due to their low intensity, can provide valuable data on the potential energy surface of the molecule and the coupling between different vibrational modes, which is influenced by the electronic effects of the chloro and phenoxy substituents.

Table 1: Predicted Fundamental, Overtone, and Combination Bands for this compound

| Vibrational Mode | Predicted Fundamental Frequency (cm⁻¹) | Predicted First Overtone (cm⁻¹) | Potential Combination Bands (cm⁻¹) | Comments |

|---|---|---|---|---|

| Aldehydic C-H Stretch | ~2720 & ~2820 (Fermi Doublet) spectroscopyonline.com | ~5400 | - | The doublet arises from Fermi resonance with the overtone of the C-H bend. |

| Aromatic C-H Stretch | ~3060 | ~6100 | - | Typical for substituted benzene (B151609) rings. |

| Carbonyl (C=O) Stretch | ~1710 | ~3400 | ~3290 (with C=C stretch) | Position is influenced by conjugation and electronic effects of substituents. |

| Aromatic C=C Stretch | ~1580 | ~3140 | ~3290 (with C=O stretch) | Characteristic of the phenyl and phenoxy rings. |

| Aldehydic C-H Bend | ~1390 spectroscopyonline.com | ~2780 | - | Overtone participates in Fermi resonance with the C-H stretch fundamental. |

| Asymmetric C-O-C Stretch | ~1240 | ~2460 | - | Characteristic of the diaryl ether linkage. |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample extraction. uu.nl Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for continuous probing of the reaction mixture under actual process conditions. uu.nlnih.gov This approach is invaluable for understanding reaction pathways, identifying transient intermediates, and optimizing reaction parameters.

The oxidation of this compound to 2-chloro-6-phenoxybenzoic acid serves as an illustrative example of a reaction that can be effectively monitored using in situ ATR-IR spectroscopy. In this transformation, the key functional group conversion is from an aldehyde to a carboxylic acid.

By immersing an ATR probe into the reactor, the progress of the oxidation can be tracked by observing changes in the infrared spectrum. The initial spectrum would be dominated by the characteristic absorptions of the starting material, this compound. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which would appear around 1710 cm⁻¹. Another key feature is the aldehydic C-H stretch near 2720-2820 cm⁻¹.

As the reaction proceeds, the concentration of the aldehyde decreases, leading to a corresponding reduction in the intensity of its characteristic peaks. Concurrently, new absorption bands corresponding to the product, 2-chloro-6-phenoxybenzoic acid, will appear and grow in intensity. The formation of the carboxylic acid is indicated by the appearance of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and the emergence of the carboxylic acid C=O stretching band, typically found at a slightly lower wavenumber than the aldehyde C=O, around 1680-1700 cm⁻¹, due to hydrogen bonding.

Plotting the absorbance of the reactant and product peaks against time allows for the generation of concentration profiles, from which reaction kinetics can be derived. This real-time monitoring can reveal induction periods, catalyst deactivation, or the formation of unstable intermediates that might be missed by conventional offline analysis. nih.gov

Table 2: In Situ ATR-IR Monitoring of the Oxidation of this compound

| Time (minutes) | Aldehyde C=O Absorbance (~1710 cm⁻¹) | Carboxylic Acid O-H Absorbance (~3000 cm⁻¹) | Carboxylic Acid C=O Absorbance (~1690 cm⁻¹) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.22 | 0.25 |

| 20 | 0.52 | 0.45 | 0.48 |

| 30 | 0.29 | 0.68 | 0.71 |

| 40 | 0.11 | 0.87 | 0.89 |

| 50 | 0.02 | 0.97 | 0.98 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound and for elucidating its structure through detailed fragmentation analysis. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the calculation of a unique elemental formula for the parent ion and its fragments. nih.gov

For this compound (C₁₃H₉ClO₂), HRMS would first confirm its elemental composition by measuring the exact mass of its molecular ion. The presence of a chlorine atom introduces a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance). asdlib.org Consequently, the molecular ion will appear as two distinct peaks separated by approximately 2 Da: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and the M+2 peak for the molecule with ³⁷Cl, with a relative intensity ratio of roughly 3:1. asdlib.orgmiamioh.edu HRMS can resolve these isotopic fine structures with high precision. researchgate.netarxiv.org

Electron ionization (EI) of this compound would induce predictable fragmentation pathways, providing structural confirmation. Key fragmentation processes for aromatic aldehydes include:

Alpha-cleavage: Loss of a hydrogen radical from the aldehyde group to form a stable [M-H]⁺ acylium ion. This is often a prominent peak in the spectra of aromatic aldehydes. miamioh.eduwhitman.edu

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a neutral CO molecule, a characteristic fragmentation of aldehydes and ketones. whitman.edu

Cleavage of the Ether Bond: The phenoxy group can be lost as a phenoxy radical (C₆H₅O•) or a phenol (B47542) molecule (C₆H₅OH), leading to significant fragment ions.

Loss of Chlorine: The chlorine atom can be expelled as a radical, leading to an [M-Cl]⁺ fragment.

By analyzing the exact masses of these fragment ions, their elemental compositions can be unambiguously determined, allowing for a confident reconstruction of the fragmentation pathways and, by extension, the structure of the original molecule.

Table 3: Predicted HRMS Fragmentation of this compound (C₁₃H₉ClO₂)

| Proposed Fragment Ion | Elemental Formula | Calculated Exact Mass (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₁₃H₉ClO₂]⁺ | 232.0291 | Molecular Ion |

| [M+2]⁺ | [C₁₃H₉³⁷ClO₂]⁺ | 234.0261 | Molecular Ion (³⁷Cl Isotope) |

| [M-H]⁺ | [C₁₃H₈ClO₂]⁺ | 231.0213 | Loss of H• from aldehyde group (α-cleavage) |

| [M-CHO]⁺ | [C₁₂H₈ClO]⁺ | 203.0236 | Loss of formyl radical (•CHO) |

| [M-CO-H]⁺ | [C₁₂H₈Cl]⁺ | 187.0314 | Loss of H• followed by loss of neutral CO |

| [C₇H₄ClO]⁺ | [C₇H₄ClO]⁺ | 139.0002 | Cleavage of ether bond, loss of phenoxy radical |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0340 | Cleavage of ether bond, charge on phenoxy fragment |

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Phenoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. karazin.ua For molecules like 2-Chloro-6-phenoxybenzaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov These calculations are fundamental to understanding the molecule's behavior at an atomic level.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the oxygen atom of the ether linkage, which possess lone pairs of electrons. The LUMO is anticipated to be distributed over the benzaldehyde (B42025) portion of the molecule, particularly centered on the carbonyl group (C=O) and the aromatic ring to which it is attached, as this is the primary electron-accepting region.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Calculated using DFT (B3LYP) method.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

Red Regions : These indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, the most intense red region would be centered on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs.

Blue Regions : These denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The most positive potential is expected around the hydrogen atom of the aldehyde group and, to a lesser extent, the carbon atom of the carbonyl group.

Green Regions : These represent areas of neutral or near-zero potential, typically found over the non-polar parts of the carbon framework.

This charge distribution analysis identifies the carbonyl oxygen as the primary site for protonation or interaction with Lewis acids, while the carbonyl carbon is the principal site for nucleophilic addition reactions.

Computational chemistry allows for the mapping of reaction pathways by locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy barrier (ΔG‡) can be determined.

For this compound, a common reaction is the nucleophilic addition to the carbonyl group. A computational study of this process would involve:

Modeling Reactants : Optimizing the geometry of the aldehyde and the incoming nucleophile (e.g., a cyanide ion or an organometallic reagent).

Locating the Transition State : Searching the potential energy surface for the saddle point corresponding to the formation of the new bond between the nucleophile and the carbonyl carbon. This TS geometry would show a partially formed bond.

Calculating Energy Barrier : Comparing the energy of the TS to the energy of the separated reactants to find the activation barrier. A lower barrier indicates a faster reaction.

While specific studies on this molecule are not available, computational analyses on similar reactions, such as the Lewis acid-catalyzed Diels-Alder reaction of benzaldehyde, have shown that catalysts can significantly lower the activation barrier by making the carbonyl carbon more electrophilic. wikipedia.org

Conformational Analysis and Potential Energy Surface (PES) Mapping

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. This is often achieved by mapping the Potential Energy Surface (PES), which describes the energy of the molecule as a function of its geometry. q-chem.com

A relaxed PES scan is a computational technique used to explore the conformational landscape. uni-muenchen.de For this compound, two key torsional angles are of interest:

The dihedral angle involving the aldehyde group relative to the benzene (B151609) ring (C2-C1-C-O).

The dihedral angle of the ether linkage connecting the two aromatic rings (C1-C6-O-C).

A torsional scan involves systematically rotating one of these bonds by a set increment (e.g., 10-15 degrees) while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step. q-chem.com Plotting the resulting energy versus the dihedral angle reveals the energy minima (stable conformers) and maxima (rotational barriers). Studies on similar 2,6-disubstituted benzaldehydes show a preference for planar or near-planar arrangements of the aldehyde group, but steric hindrance can raise the energy of certain conformations. acs.org

Table 2: Representative Relative Energy Profile for Aldehyde Group Rotation Illustrative data based on scans of similar substituted benzaldehydes.

| Dihedral Angle (C2-C1-C-O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.00 | anti (Planar Minimum) |

| 90° | 5.50 | Perpendicular (Barrier) |

The anti conformation (aldehyde C=O pointing away from the phenoxy group) is expected to be the global minimum due to reduced steric clash. The syn conformation (C=O pointing towards the phenoxy group) would be a higher-energy local minimum.

The substituents on the benzaldehyde ring significantly influence its conformational preferences. In this compound, both ortho positions are occupied, leading to considerable steric and electronic effects.

Steric Hindrance : The bulky phenoxy group and the chloro atom flank the aldehyde group. This steric crowding increases the energy of the transition state for rotation around the C-CHO bond, resulting in a higher rotational barrier compared to unsubstituted benzaldehyde. This hindrance also creates a notable energy difference between the syn and anti conformers, strongly favoring the anti form where the carbonyl oxygen is oriented away from the larger phenoxy substituent. acs.org

Electronic Effects : The chlorine atom is an electron-withdrawing group, while the phenoxy group can be weakly electron-donating through resonance. These electronic interactions can subtly influence bond lengths and angles in the benzene ring and affect the reactivity of the aldehyde group. Dipole moment measurements and calculations on ortho-substituted benzaldehydes have been used to deduce the preferred conformations arising from such electronic interactions. ias.ac.in

In molecules like 2,6-difluorobenzaldehyde, repulsive effects between the ortho-substituents and the aldehyde's oxygen atom are significant, yet the molecule retains a planar configuration for its low-energy conformers. acs.org A similar planarity is expected for the stable conformers of this compound, though the rotational barrier would be higher due to the greater size of the substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or at Interfaces

An MD simulation for this compound would involve creating a simulation box containing one or more molecules of the compound and a chosen solvent (e.g., water, methanol) or placing it at an interface (e.g., water-air). The simulation would solve Newton's equations of motion for the system, allowing researchers to track the trajectory of each atom.

Key insights that could be gained from such a simulation include:

Conformational Flexibility: The simulation would reveal the preferred conformations of the molecule in solution. The dihedral angles between the phenoxy group and the benzaldehyde ring, as well as the orientation of the aldehyde group, could be monitored to understand rotational barriers and conformational equilibria.

Solvation Structure: MD simulations can map the distribution of solvent molecules around the solute. This would highlight how solvent molecules interact with the different functional groups of this compound, such as the polar aldehyde group and the more nonpolar aromatic rings.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent could be calculated, providing information about its mobility.

Interfacial Behavior: If simulated at an interface, the preferred orientation and interactions of the molecule could be determined, which is crucial for applications in materials science and surface chemistry.

The results of these simulations would provide a dynamic picture that complements the static view often obtained from crystal structures or gas-phase quantum chemical calculations.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Analysis

Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies in the solid state and play a crucial role in molecular recognition. nih.govnih.gov NCI analysis and related techniques are used to visualize and quantify these weak interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) is calculated. These values are used to generate a two-dimensional "fingerprint plot," which summarizes the intermolecular contacts. nih.govresearchgate.net

For this compound, the Hirshfeld surface would be mapped with properties like dₙₒᵣₘ, which highlights contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue. nih.gov The fingerprint plot provides a quantitative summary of these interactions. Based on the structure of this compound, the primary intermolecular contacts expected would include:

H···H Contacts: Typically the most abundant type of contact due to the number of hydrogen atoms on the molecular surface.

C···H/H···C Contacts: Representing C-H···π interactions, which are significant in the packing of aromatic molecules. nih.gov

O···H/H···O Contacts: Corresponding to weak C-H···O hydrogen bonds involving the aldehyde and ether oxygen atoms. nih.gov

Cl···H/H···Cl Contacts: Involving the chlorine atom as either a donor or acceptor in weak interactions.

C···C Contacts: Indicative of π-π stacking interactions between the aromatic rings. nih.gov

The relative contributions of these interactions to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| O···H / H···O | 14.2 |

| Cl···H / H···Cl | 8.3 |

| C···C | 5.1 |

| Other | 1.9 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net A key feature of this analysis is the location of bond critical points (BCPs), which are points of minimum electron density along the path of maximum density between two bonded atoms (the bond path). researchgate.netresearchgate.net

The properties of the electron density at these BCPs provide quantitative information about the nature of the interaction. For this compound, QTAIM analysis could be used to characterize both covalent bonds and weaker non-covalent interactions. The key parameters at a BCP are:

Electron Density (ρ(r)): The magnitude of ρ(r) correlates with the bond order or strength of the interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions.

Total Energy Density (H(r)): The sign of H(r) can also help distinguish interaction types. For interactions with significant covalent character, H(r) is typically negative.

By analyzing the BCPs between atoms of neighboring molecules in a crystal, one can confirm the presence and characterize the strength of C-H···O, C-H···Cl, and other non-covalent interactions.

Energy framework calculations provide a visual and quantitative method for understanding the energetic landscape of a crystal structure. This analysis involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.netsemanticscholar.org

For this compound, this analysis would reveal the topology of the dominant stabilizing interactions. The results are often visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the magnitude of the interaction energy. This would clearly show, for example, the primary directions of π-π stacking or hydrogen bonding networks, providing a clear picture of the forces that hold the crystal lattice together. Such an analysis is crucial for understanding the physical properties of the material and for crystal engineering efforts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry is widely used to predict spectroscopic parameters, which can aid in structure elucidation and the interpretation of experimental spectra. idc-online.com

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.gov The standard approach involves first optimizing the geometry of the molecule (in this case, this compound) and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to compute the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of the prediction depends on the chosen functional (e.g., B3LYP, WP04) and basis set. idc-online.com Comparing the computed chemical shifts with experimental values serves as a powerful tool for structural verification. idc-online.com For complex molecules, this can help assign specific signals to the correct atoms. Machine learning and deep learning models are also emerging as powerful tools for high-accuracy NMR shift prediction. nih.govnih.govmestrelab.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 10.35 | 189.5 |

| C1 (C-CHO) | - | 132.1 |

| C2 (C-Cl) | - | 135.8 |

| C3 | 7.45 | 126.3 |

| C4 | 7.60 | 134.0 |

| C5 | 7.28 | 124.9 |

| C6 (C-O) | - | 156.2 |

| Phenoxy C1' | - | 155.8 |

| Phenoxy C2'/C6' | 7.15 | 120.5 |

| Phenoxy C3'/C5' | 7.40 | 130.1 |

| Phenoxy C4' | 7.25 | 125.4 |

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies from first principles. After a geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities.

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 0.98) to the computed frequencies to achieve better agreement with experimental data. study.com This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C-Cl stretch, C-O-C ether stretches, and aromatic C-H and C=C stretches. study.comchemicalbook.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3180 | 3069 | Medium |

| Aldehyde C-H Stretch | 2955 | 2851 | Weak |

| Aldehyde C=O Stretch | 1765 | 1704 | Strong |

| Aromatic C=C Stretch | 1610 | 1554 | Strong |

| Asymmetric C-O-C Stretch | 1285 | 1240 | Strong |

| Symmetric C-O-C Stretch | 1050 | 1013 | Medium |

| C-Cl Stretch | 780 | 752 | Strong |

Emerging Research Frontiers and Unexplored Potential of 2 Chloro 6 Phenoxybenzaldehyde

Photochemical and Electrochemical Transformations

The unique structural features of 2-Chloro-6-phenoxybenzaldehyde, including the presence of aromatic rings, a chlorine atom, an ether linkage, and an aldehyde group, make it a promising candidate for investigation under photochemical and electrochemical conditions.

Photochemical Transformations: The aldehyde functional group can be a focal point for various photochemical reactions. For instance, photochemical [2+2] cycloadditions with alkenes could lead to the formation of novel oxetane (B1205548) derivatives, which are valuable scaffolds in medicinal chemistry. Intramolecular photocyclization reactions could also be envisioned, potentially leading to the synthesis of complex heterocyclic systems. The presence of the chlorine and phenoxy groups could influence the excited-state reactivity of the molecule, offering opportunities for selective transformations that are not achievable through traditional thermal methods.

Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative to conventional redox reactions. The aldehyde group in this compound can be selectively reduced to an alcohol or a methyl group, or oxidized to a carboxylic acid under controlled electrochemical conditions. Furthermore, the carbon-chlorine bond could be susceptible to electrochemical reduction, leading to dehalogenation or the formation of an organometallic intermediate that could be used in subsequent coupling reactions. The phenoxy group might also participate in electrochemical transformations, such as oxidative coupling reactions, to generate more complex diaryl ether derivatives.

| Transformation Type | Potential Products | Significance |

| Photochemical Cycloaddition | Oxetane derivatives | Access to novel medicinal chemistry scaffolds |

| Photochemical Cyclization | Complex heterocycles | Synthesis of unique molecular architectures |

| Electrochemical Reduction | Alcohols, methyl groups | Green alternative to chemical reductants |

| Electrochemical Oxidation | Carboxylic acids | Selective and controlled oxidation |

| Electrochemical C-Cl Bond Cleavage | Dehalogenated products, organometallics | Pathway for further functionalization |

Flow Chemistry and Continuous Processing in Synthesis and Derivatization

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis and derivatization of this compound is a promising and unexplored area.

The synthesis of this compound itself could be optimized using flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. More importantly, the derivatization of this compound through various reactions, such as condensations, oxidations, and reductions, could be seamlessly integrated into a multi-step continuous flow process. This would enable the rapid and efficient production of a library of derivatives for screening in drug discovery or materials science applications. For example, the synthesis of precursors for pharmacologically active compounds like dibenzoxazepines could potentially be streamlined and made safer using continuous flow technology.

| Flow Chemistry Application | Advantages | Potential Impact |

| Synthesis of this compound | Improved yield, purity, and safety | More efficient and scalable production |

| Multi-step Derivatization | Rapid library synthesis, process integration | Accelerated discovery of new compounds |

| Hazardous Reaction Handling | Enhanced safety for nitration, halogenation, etc. | Safer manufacturing processes |

Asymmetric Synthesis and Chiral Induction Utilizing this compound Derivatives

The development of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While this compound is achiral, its derivatives have the potential to be used as precursors for the synthesis of chiral compounds or as chiral ligands and catalysts.

Derivatives of this compound could be designed to incorporate chiral auxiliaries, which could then direct the stereochemical outcome of subsequent reactions. For example, the aldehyde could be converted into a chiral imine, which could then undergo diastereoselective additions. Furthermore, the aromatic rings of the molecule provide a scaffold that could be functionalized to create novel chiral ligands for asymmetric catalysis. The steric and electronic properties of these ligands could be fine-tuned by modifying the substitution pattern on the aromatic rings, offering a modular approach to ligand design.

| Approach | Potential Application | Desired Outcome |

| Chiral Auxiliaries | Diastereoselective reactions on derivatives | Synthesis of enantioenriched products |

| Chiral Ligand Synthesis | Asymmetric catalysis (e.g., hydrogenations, C-C bond formations) | High enantioselectivity in catalytic reactions |

| Chiral Catalyst Development | Organocatalysis or metal-catalyzed reactions | Novel and efficient chiral catalytic systems |

Advanced Catalyst Design and Discovery Guided by this compound Derivatives

The rigid backbone and tunable electronic properties of this compound derivatives make them attractive scaffolds for the design of advanced catalysts. By incorporating catalytically active moieties, new catalysts with unique reactivity and selectivity could be developed.

For instance, the phenoxy group could be functionalized with phosphine (B1218219) or amine groups to create pincer-type ligands for transition metal catalysis. The chlorine atom offers a handle for further modification through cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The benzaldehyde (B42025) moiety itself can be a precursor to catalytically active sites. Theoretical and computational studies could be employed to guide the design of these new catalysts, predicting their geometric and electronic properties and their potential catalytic performance. The synthesis and screening of libraries of such catalysts could lead to the discovery of highly efficient and selective catalysts for a variety of organic transformations.

| Catalyst Design Strategy | Target Catalyst Type | Potential Application Area |

| Functionalization of Phenoxy Group | Pincer ligands, bidentate ligands | Homogeneous catalysis, cross-coupling reactions |

| Modification at the Chlorine Position | Modular ligand synthesis | Fine-tuning of catalyst properties |

| Transformation of the Aldehyde Group | Heterocyclic carbenes, Schiff base ligands | Organometallics, coordination chemistry |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Chloro-6-phenoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

- Stepwise Functionalization : Begin with a benzaldehyde precursor, introducing chloro and phenoxy groups via electrophilic substitution. For chlorination, use thionyl chloride (SOCl₂) under anhydrous conditions . Phenoxy groups can be introduced via Ullmann coupling or nucleophilic aromatic substitution with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield Optimization : Control temperature (60–80°C for chlorination, 100–120°C for phenoxylation) and use catalysts like CuI for coupling reactions . Monitor purity via HPLC (≥95% target) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.1 ppm) and aldehyde proton as a singlet (δ ~10.2 ppm) .

- ¹³C NMR : Aldehyde carbon appears at δ ~190–195 ppm; chloro and phenoxy substituents cause deshielding in adjacent carbons .

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 232 (calculated for C₁₃H₉ClO₂) and fragmentation patterns .

Q. How can researchers achieve high-purity this compound, and what purification challenges arise from by-products?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1) to separate aldehyde derivatives from halogenated by-products .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product. Monitor melting point (expected 58–60°C for analogs) .

- Common Impurities : Unreacted phenol (detected via TLC) or over-chlorinated derivatives (resolved via gradient elution) .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in electrophilic substitutions of this compound be resolved?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled phenoxy groups to track electronic effects on substitution sites .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive positions. Compare with experimental LC-MS/MS data .

- Controlled Competition Experiments : Compete electrophiles (e.g., NO₂⁺ vs. Br⁺) under identical conditions to assess directing group dominance .

Q. What role do steric and electronic effects play in the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate 3D molecular models (e.g., Chem3D) to visualize hindrance near the aldehyde group, which may limit Suzuki-Miyaura coupling efficiency .

- Electronic Profiling : Use Hammett constants (σ⁺ for Cl = +0.23, OPh = -0.32) to predict resonance/inductive effects on nucleophilic attack sites .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance coupling yields .

Q. How can this compound be integrated into multi-step syntheses of bioactive molecules, and what scalability challenges exist?

- Methodological Answer :

- Intermediate Functionalization : Convert the aldehyde to imines or hydrazones for Schiff base formation, a precursor to antimicrobial agents .

- Scale-Up Challenges : Address exothermicity in chlorination steps via jacketed reactors and optimize solvent recovery (e.g., toluene vs. DMF) for cost efficiency .

- Stability Testing : Monitor aldehyde oxidation under long-term storage (4°C, argon atmosphere) using accelerated stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.